7-bromo-6-iodo-1H-quinazolin-4-one is a halogenated quinazolinone derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. Classified as a heterocyclic compound, it features both bromine and iodine substituents, which can significantly influence its reactivity and biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 350.94 g/mol.
The synthesis of 7-bromo-6-iodo-1H-quinazolin-4-one typically involves several key methodologies:
The choice of solvents, reaction temperatures, and the presence of catalysts can significantly impact the outcome of these reactions, affecting both yield and selectivity.
The molecular structure of 7-bromo-6-iodo-1H-quinazolin-4-one can be described by its unique arrangement of atoms:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.94 g/mol |
| IUPAC Name | 7-bromo-6-iodo-1H-quinazolin-4-one |
| InChI | InChI=1S/C8H4BrIN2O/c9-5... |
| InChI Key | AZYVZRLMXLBRQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1I)Br)N=CNC2=O |
The presence of both bromine and iodine atoms contributes to the compound's distinct chemical properties, enhancing its potential reactivity in various chemical transformations.
7-bromo-6-iodo-1H-quinazolin-4-one can participate in several types of chemical reactions:
Typical reagents used in these reactions include sodium azide, potassium cyanide for substitution; potassium permanganate or hydrogen peroxide for oxidation; and sodium borohydride or lithium aluminum hydride for reduction.
The mechanism by which 7-bromo-6-iodo-1H-quinazolin-4-one exerts its biological effects involves several pathways:
The physical properties of 7-bromo-6-iodo-1H-quinazolin-4-one include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under various experimental conditions and its potential applications in different fields.
7-bromo-6-iodo-1H-quinazolin-4-one has several notable applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: